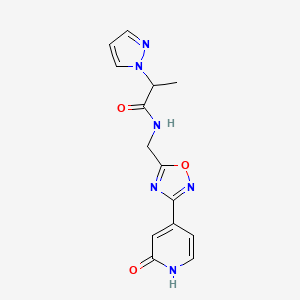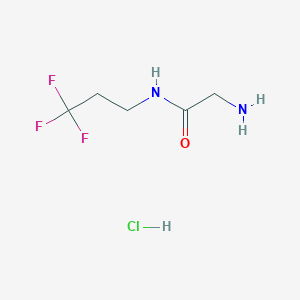}acetamide CAS No. 924873-51-8](/img/structure/B2453148.png)
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide, also known as FBA, is a compound that has gained attention for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Drug Development
Compounds with a similar structure have been utilized in the exploration of structure-activity relationships, especially in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These studies are pivotal for understanding how alterations in chemical structures can impact metabolic stability and efficacy in drug development, providing insights into the design of more effective therapeutic agents (Stec et al., 2011).
Anticancer Activity
The synthesis of novel sulfonamide derivatives has shown promising results in vitro for anticancer activity against breast and colon cancer cell lines. This highlights the potential of such compounds in the development of new anticancer therapies, showcasing the importance of structural variation in enhancing cytotoxic effects against cancer cells (Ghorab et al., 2015).
Antimicrobial and Antifungal Properties
Research has also focused on the antimicrobial properties of compounds with similar structures, including their effectiveness against Gram-negative and Gram-positive bacteria, as well as fungi. Such studies contribute to the development of new antimicrobial agents that could address the rising challenge of antibiotic resistance (Badiger et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide have been investigated for their ability to inhibit specific enzymes, such as glutaminase. This is crucial for therapeutic strategies targeting metabolic pathways in diseases like cancer, where enzyme inhibition can lead to reduced proliferation of tumor cells (Shukla et al., 2012).
Drug Design and Synthesis
The exploration of novel synthetic pathways and the design of new compounds with potential biological activities are significant areas of research. Studies have demonstrated the synthesis of various derivatives and evaluated their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This research is fundamental to drug discovery, highlighting the importance of chemical synthesis in developing new therapeutic agents (Fahim et al., 2019).
These studies underscore the broad utility of compounds like 2-(4-fluorophenyl)-N-{3-benzylsulfonyl}acetamide in scientific research, particularly in the realms of drug development, antimicrobial therapy, and enzyme inhibition. The ongoing investigation into the structure-activity relationships, synthesis, and biological activities of such compounds is essential for advancing pharmaceutical sciences and developing new treatments for various diseases.
Propiedades
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-14-8-6-12(7-9-14)10-15(22)19-16-20-17(21-25-16)26(23,24)11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIANIAGQGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)
![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453069.png)

![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)


![N~6~-butyl-N~4~-(3-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2453082.png)
![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453088.png)